The Strategic Deployment of 3-Methoxy-3-methylazetidine Hydrochloride in Modern Drug Discovery: A Technical Guide
The Strategic Deployment of 3-Methoxy-3-methylazetidine Hydrochloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry
The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the azetidine motif offers a compelling three-dimensional alternative to more traditional, planar ring systems. This guide focuses on a particularly valuable derivative, 3-Methoxy-3-methylazetidine hydrochloride (CAS Number: 905843-93-8), a building block that has seen increasing use in the development of novel therapeutics.
The azetidine ring imparts a unique combination of properties to drug candidates. Its inherent ring strain and non-planar geometry can lead to improved metabolic stability, increased aqueous solubility, and lower lipophilicity compared to more common saturated heterocycles like piperidine and pyrrolidine. Furthermore, the 3,3-disubstituted azetidine core provides a rigid framework with well-defined exit vectors, allowing for the precise orientation of substituents to optimize interactions with biological targets. This can lead to enhanced binding affinity and selectivity.
This technical guide will provide an in-depth overview of the synthesis, characterization, and strategic applications of 3-Methoxy-3-methylazetidine hydrochloride, offering insights into its role as a key intermediate in the pursuit of next-generation therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 905843-93-8 | [1] |
| Molecular Formula | C5H12ClNO | [1] |
| Molecular Weight | 137.61 g/mol | [1] |
| Appearance | White to off-white solid | Generic Supplier Data |
| Solubility | Soluble in water and some organic solvents.[2] | ChemBK[2] |
| Storage | 2-8°C | ChemBK[2] |
Spectroscopic Characterization
While publicly available spectra are limited, the expected spectroscopic data for 3-Methoxy-3-methylazetidine hydrochloride are as follows. Commercial suppliers can provide lot-specific analytical data upon request.[3]
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the methoxy group (a singlet), and the two methylene groups of the azetidine ring (likely complex multiplets due to coupling and the non-planar ring structure). The presence of the hydrochloride salt may lead to broadening of the N-H proton signal.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct signals for the quaternary carbon at the 3-position, the methyl carbon, the methoxy carbon, and the two methylene carbons of the azetidine ring.
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Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the free base (C5H11NO) at m/z 101.08, with fragmentation patterns characteristic of the azetidine ring.[4]
Synthesis of 3-Methoxy-3-methylazetidine Hydrochloride: A Plausible and Detailed Protocol
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 3-Methoxy-3-methylazetidine hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Boc-3-hydroxy-3-methylazetidine (Grignard Reaction)
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Rationale: The introduction of the methyl group at the 3-position is efficiently achieved via a Grignard reaction with the commercially available N-Boc-3-azetidinone. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the azetidine nitrogen, preventing side reactions.
-
Procedure:
-
To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-hydroxy-3-methylazetidine as a white solid.
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Step 2: Synthesis of N-Boc-3-methoxy-3-methylazetidine (Methylation)
-
Rationale: The methylation of the tertiary alcohol is achieved under standard Williamson ether synthesis conditions. Sodium hydride is used as a strong base to deprotonate the hydroxyl group, forming a nucleophilic alkoxide that reacts with methyl iodide.
-
Procedure:
-
To a solution of N-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.
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Stir the mixture at 0°C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-methoxy-3-methylazetidine.
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Step 3: Synthesis of 3-Methoxy-3-methylazetidine hydrochloride (N-Boc Deprotection)
-
Rationale: The final step involves the removal of the N-Boc protecting group under acidic conditions to yield the desired hydrochloride salt. A solution of hydrogen chloride in dioxane is a common and effective reagent for this transformation, providing the product as a stable salt.[5]
-
Procedure:
-
Dissolve N-Boc-3-methoxy-3-methylazetidine (1.0 eq) in a minimal amount of methanol.
-
Add a solution of 4 M HCl in 1,4-dioxane (5.0 eq) at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 3-Methoxy-3-methylazetidine hydrochloride as a white to off-white solid.
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Reactivity and Applications in Drug Discovery
3-Methoxy-3-methylazetidine hydrochloride is a versatile building block, primarily utilized as a secondary amine for the construction of more complex molecular architectures. Its utility stems from the unique properties conferred by the azetidine ring and the specific substitution pattern.
Role as a Bioisostere
In medicinal chemistry, the concept of bioisosterism involves the substitution of one chemical group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties.[6][7] The 3,3-disubstituted azetidine motif can serve as a bioisostere for other common groups, such as gem-dimethyl or tert-butyl groups, introducing a nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility.
Caption: Bioisosteric relationship between a tert-butyl group and the 3-methoxy-3-methylazetidinyl moiety.
Applications in Patented Drug Candidates
The utility of 3-Methoxy-3-methylazetidine hydrochloride is evidenced by its incorporation into novel chemical entities disclosed in the patent literature.
-
Phosphatidylinositol 3-Kinase (PI3K) Inhibitors: This building block has been used in the synthesis of amino pyrazine derivatives as potential PI3K inhibitors.[8] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.
-
VLA-4 Inhibitors: The compound is also a key intermediate in the development of inhibitors of Very Late Antigen-4 (VLA-4).[8] VLA-4 is an integrin protein that plays a crucial role in cell adhesion and is a therapeutic target for inflammatory diseases such as multiple sclerosis and Crohn's disease.
-
1,7-Naphthyridine Derivatives: It has been incorporated into 2-(Morpholin-4-yl)-1,7-naphthyridines, a class of compounds with potential therapeutic applications.[8]
The incorporation of the 3-methoxy-3-methylazetidine moiety in these examples highlights its role in exploring new chemical space and modulating the properties of drug candidates to achieve desired therapeutic profiles.
Conclusion
3-Methoxy-3-methylazetidine hydrochloride is a valuable and strategic building block for modern drug discovery. Its unique three-dimensional structure, conferred by the strained azetidine ring, offers medicinal chemists a powerful tool to optimize the physicochemical and pharmacokinetic properties of lead compounds. While detailed synthetic and characterization data in the public domain remain somewhat limited, a robust understanding of azetidine chemistry allows for the rational design of synthetic routes and the confident application of this intermediate. Its documented use in the synthesis of inhibitors for key biological targets such as PI3K and VLA-4 underscores its importance and potential for the development of future therapeutics. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic deployment of scaffolds like 3-methoxy-3-methylazetidine will undoubtedly play an increasingly significant role.
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